2-Ethynyl-4-(trifluoromethyl)aniline
Description
Significance of Aryl-Ethynyl and Trifluoromethyl Functionalization in Chemical Synthesis
The strategic incorporation of specific functional groups is a cornerstone of modern chemical synthesis, allowing for the fine-tuning of a molecule's properties. The aryl-ethynyl and trifluoromethyl groups are prime examples of such functionalities, each imparting unique and powerful characteristics to a parent molecule.
The aryl-ethynyl group, consisting of an acetylene (B1199291) unit attached to an aromatic ring, introduces rigidity and linearity into molecular structures. This structural feature is highly sought after in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where defined molecular geometry can influence electronic properties. The carbon-carbon triple bond of the ethynyl (B1212043) group is also a versatile chemical handle, readily participating in a variety of coupling reactions, such as the Sonogashira, Heck, and Cassar-Heck reactions, as well as cycloaddition reactions. researchgate.netresearchgate.netacs.org This reactivity allows for the straightforward construction of larger, conjugated systems. researchgate.net
The trifluoromethyl (-CF3) group is one of the most important fluorine-containing substituents in contemporary organic chemistry, especially in the design of pharmaceuticals and agrochemicals. mdpi.comhovione.com Its introduction into a molecule can profoundly alter its physical, chemical, and biological properties. mdpi.comwechemglobal.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and affect the electronic properties of an aromatic ring. wikipedia.org Furthermore, the -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a crucial factor for drug efficacy. mdpi.com It also often improves the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life in the body. mdpi.comwikipedia.org
The presence of both an aryl-ethynyl and a trifluoromethyl group in a molecule like 2-Ethynyl-4-(trifluoromethyl)aniline creates a bifunctional platform for chemists to build complex molecular architectures with a high degree of control over their steric and electronic properties.
| Functional Group | Key Properties and Significance in Synthesis |
| Aryl-Ethynyl | - Introduces structural rigidity and linearity.- Participates in various cross-coupling reactions (e.g., Sonogashira). researchgate.netresearchgate.net- Key building block for conjugated systems and organic electronics. |
| Trifluoromethyl | - Strong electron-withdrawing group. wikipedia.org- Increases lipophilicity and membrane permeability. mdpi.com- Enhances metabolic stability. mdpi.comwechemglobal.com- Used as a bioisostere for other groups like methyl or chloro. wikipedia.org |
Overview of Anilines as Pivotal Synthetic Intermediates
Anilines, compounds containing an amino group attached to a benzene (B151609) ring, are a fundamental class of intermediates in organic synthesis. nbinno.comresearchgate.net Aniline (B41778) itself is a major commodity chemical, but its substituted derivatives are the true workhorses in the synthesis of a vast array of fine chemicals. wikipedia.org Their importance lies in the reactivity of both the amino group and the aromatic ring.
The amino group (-NH2) is nucleophilic and can be readily transformed into a wide range of other functional groups. researchgate.net One of the most important reactions of anilines is diazotization, where the amino group reacts with nitrous acid to form a diazonium salt. wikipedia.org These salts are exceptionally versatile intermediates, allowing the amino group to be replaced by a variety of substituents, including halogens, hydroxyl, cyano, and hydrogen, through reactions like the Sandmeyer reaction. wikipedia.orgwikipedia.org
The amino group also strongly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. This directing effect allows for the regioselective introduction of other functional groups onto the aniline ring.
Aniline derivatives are foundational to numerous industries:
Pharmaceuticals: The aniline scaffold is present in a multitude of drugs, including analgesics, antibacterials (sulfa drugs), and anticancer agents. nbinno.comresearchgate.netgoogle.com
Agrochemicals: Many herbicides, pesticides, and fungicides are synthesized from aniline-based intermediates. nbinno.com
Dyes and Pigments: The synthesis of azo dyes, a major class of coloring agents, begins with the diazotization of anilines.
Polymers and Materials: Anilines are precursors to polyurethanes and other specialized polymers. nbinno.comwikipedia.org
The compound this compound is a prime example of a highly functionalized aniline, serving as a specialized building block for creating advanced materials and complex bioactive molecules. ossila.comguidechem.com
Historical Context of Fluorinated Organic Compounds in Advanced Materials and Methodologies
The field of organofluorine chemistry began in earnest after the successful isolation of elemental fluorine by Henri Moissan in 1886. nih.govniscpr.res.inalfa-chemistry.comnumberanalytics.com Early attempts to react fluorine with organic compounds were often met with violent and uncontrollable reactions due to fluorine's extreme reactivity. nih.gov
A significant breakthrough came in the late 19th and early 20th centuries with the development of methods to introduce fluorine more controllably. The work of Frédéric Swarts, who developed methods for replacing other halogens with fluorine using metal fluorides like antimony trifluoride (SbF3), was particularly important for creating fluorinated side chains on aromatic rings. nih.gov Another key development was the Schiemann reaction, discovered in 1927, which provided a reliable route to fluoroaromatic compounds via the thermal decomposition of diazonium tetrafluoroborates. wikipedia.orgnih.gov
The major impetus for the growth of organofluorine chemistry was the Manhattan Project during World War II, which required materials resistant to the highly corrosive uranium hexafluoride (UF6). niscpr.res.in This led to the development of fluorocarbons and fluoropolymers, most famously polytetrafluoroethylene (PTFE), known by its trade name Teflon.
Following the war, the unique properties of organofluorine compounds began to be exploited in a wider range of applications. The introduction of fluorine was found to have profound effects on the biological activity of molecules, leading to the development of fluorinated pharmaceuticals and agrochemicals. wikipedia.org The medicinal use of the trifluoromethyl group, for instance, dates back to the 1920s, with research intensifying in the mid-1940s. wikipedia.org Today, a significant percentage of all new drugs and agrochemicals contain fluorine.
The timeline below highlights some key milestones in the history of organofluorine chemistry.
| Year/Period | Milestone | Significance |
| 1886 | Henri Moissan isolates elemental fluorine. niscpr.res.inalfa-chemistry.comnumberanalytics.com | Paved the way for the study of fluorine's reactivity and the synthesis of fluorinated compounds. |
| 1898 | Swarts reports the synthesis of aromatic compounds with fluorinated side chains. nih.gov | Provided an early method for creating trifluoromethylated aromatics from trichloromethyl precursors. |
| 1927 | The Schiemann reaction is discovered. nih.gov | Became a standard method for the synthesis of fluoroaromatic compounds. |
| 1930s-1940s | Development of fluoropolymers like PTFE (Teflon) for the Manhattan Project. niscpr.res.inalfa-chemistry.com | Marked the beginning of the fluorinated materials industry. |
| Mid-20th Century | Rise of fluorinated pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org | The unique properties of the C-F bond were exploited to enhance biological activity and metabolic stability. |
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h1,3-5H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLOKZIXGFZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethynyl 4 Trifluoromethyl Aniline and Analogues
Cross-Coupling Approaches for C-C Bond Formation
Alternative Coupling Methodologies
The classical Sonogashira reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, is a widely employed method for forming C(sp)-C(sp²) bonds. rsc.orgorganic-chemistry.org However, to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the need for stringent anaerobic conditions, several alternative methodologies have emerged. rsc.orgvander-lingen.nl
Copper-Free Sonogashira Reactions: A significant advancement has been the development of copper-free Sonogashira protocols. vander-lingen.nlnih.govresearchgate.net These reactions mitigate the risk of alkyne homocoupling and are often more compatible with sensitive substrates. vander-lingen.nl Various palladium catalysts and ligands have been developed that facilitate the coupling without a copper co-catalyst, sometimes even at room temperature in green solvents. nih.gov The use of air-stable palladium precatalysts that provide rapid access to a monoligated state has been shown to be effective for challenging aryl bromides.
Nickel-Catalyzed Alkynylation: Nickel catalysis offers a cost-effective and powerful alternative to palladium-based systems. acs.orgacs.org User-friendly nickel catalysts have been successfully employed for the C–H alkynylation of electron-rich anilines with high positional selectivity. acs.orgacs.org This direct functionalization of an inert C-H bond represents a highly atom-economical approach, avoiding the need for pre-halogenated anilines. The reaction proceeds via a kinetically relevant C-H activation and demonstrates tolerance for a wide array of functional groups. acs.orgacs.org Furthermore, nickel-catalyzed methods have been explored for the cross-coupling of aryl ethers with lithium acetylides, proceeding through heterobimetallic nickelate intermediates. nih.gov
Table 1: Comparison of Alternative Coupling Methodologies for Aryl Alkynes
| Methodology | Typical Catalyst System | Key Advantages | Relevant Findings |
|---|---|---|---|
| Copper-Free Sonogashira | Pd(OAc)₂, Pd(PPh₃)₄, or specialized Pd-ligand complexes | - Avoids alkyne homocoupling (Glaser byproducts)
| Effective for a wide range of aryl halides; can be performed at room temperature and in green solvents. vander-lingen.nlnih.gov |
| Nickel-Catalyzed C-H Alkynylation | Ni(II) salts with specialized ligands | - Uses a more abundant, less expensive metal
| Achieves C-H alkynylation of anilines with high positional selectivity and functional group tolerance. acs.orgacs.org |
| Nickel-Catalyzed Cross-Coupling | Ni(COD)₂ with lithium acetylides | - Capable of coupling challenging substrates like aryl ethers | Proceeds via distinct heterobimetallic nickelate intermediates. nih.gov |
Multi-Step Synthetic Sequences and Chemo-selectivity
The synthesis of complex molecules like 2-ethynyl-4-(trifluoromethyl)aniline often relies on multi-step sequences where chemo- and regioselectivity are paramount. This can involve the strategic construction of the substituted aniline (B41778) ring itself or the precise introduction of substituents onto a pre-existing aromatic core.
Cascade, or domino, reactions offer an elegant and efficient approach to building molecular complexity in a single pot by combining multiple bond-forming events sequentially. While a direct cascade synthesis specifically yielding this compound is not prominently documented, the principles of cascade reactions are applied to construct highly substituted anilines and related heterocycles. tohoku.ac.jpnih.govunits.it
One powerful strategy involves the construction of the aniline ring from acyclic precursors. For instance, gold(I)-catalyzed three-component reactions of an aminoacetoaldehyde acetal (B89532) with two different alkynes have been developed to produce a variety of substituted anilines in a modular fashion. rsc.orgresearchgate.net This process involves a domino sequence of pyrrole (B145914) synthesis followed by a Diels-Alder reaction and subsequent aromatization. rsc.org Similarly, organocatalytic cascade reactions can furnish highly functionalized anilines through sequences like Knoevenagel/Michael/aldol condensation/decarboxylation. researchgate.net
Another relevant concept is the domino reaction that couples a C-C bond formation with a subsequent cyclization. For example, an intermolecular Sonogashira coupling can be followed by an intramolecular cyclization to yield complex heterocyclic systems like indoles or benzofurans. organic-chemistry.org Such strategies highlight the potential for designing a one-pot sequence where an alkynylation step is directly followed by further transformations, showcasing high step economy.
Achieving the correct substitution pattern on the aniline ring is a critical challenge. The synthesis of the this compound isomer requires precise control over the placement of the ethynyl (B1212043) group. This can be accomplished either by building the ring from precursors or by selectively functionalizing a pre-existing substituted aniline.
Control via Cross-Coupling of Dihaloarenes: When using a dihalogenated precursor, the inherent reactivity differences between halogens can be exploited to achieve regioselectivity in Sonogashira couplings. The reactivity order for oxidative addition to palladium(0) is I > Br > Cl > F. Therefore, in a molecule containing two different halogens, the coupling will preferentially occur at the more reactive site. For substrates with two identical halogens, the reaction tends to occur at the more electrophilic position. beilstein-journals.org For instance, in 2,4-dichloroquinoline, the chloro group at the C-2 position is more susceptible to oxidative addition than the one at C-4 due to the electronic influence of the ring nitrogen, allowing for regioselective alkynylation. beilstein-journals.org
Control via Directing Group Effects: An alternative strategy involves the regioselective halogenation of a monosubstituted or disubstituted aniline, followed by a cross-coupling reaction. In 4-(trifluoromethyl)aniline (B29031), the powerful ortho-, para-directing amino group activates the C2 and C6 positions for electrophilic substitution, while the strongly deactivating trifluoromethyl group directs meta to its position (also C2 and C6). This reinforcement makes the C2 position a prime site for selective halogenation (e.g., iodination), which can then be followed by a Sonogashira coupling to install the ethynyl group, thereby ensuring the desired 2,4-substitution pattern.
Control via Ring Synthesis: Building the aromatic ring from acyclic components provides excellent control over the final substitution pattern. Three-component reactions involving 1,3-diketones, acetone, and various amines can generate meta-substituted anilines with a substitution pattern dictated by the starting materials. rsc.org This approach avoids issues with directing group conflicts in electrophilic aromatic substitution.
Table 2: Strategies for Regiocontrol in the Synthesis of Ethynyl Anilines
| Strategy | Principle | Example Application |
|---|---|---|
| Cross-Coupling of Dihaloarenes | Exploits differential reactivity of halogens (I > Br > Cl) or electronic effects on identical halogens. | Selective alkynylation of 2-iodo-4-bromoaniline at the C2 position. |
| Directing Group-Mediated Functionalization | Uses the directing effects of existing substituents (-NH₂, -CF₃) to guide the position of a new group (e.g., a halogen) for subsequent coupling. | Iodination of 4-(trifluoromethyl)aniline at the C2 position, followed by Sonogashira coupling. |
| Benzannulation/Ring Synthesis | Constructs the substituted aniline ring from acyclic precursors, embedding the desired regiochemistry from the start. | Three-component synthesis using a substituted 1,3-diketone to define the final aniline substitution pattern. rsc.org |
Chemical Reactivity and Transformations of 2 Ethynyl 4 Trifluoromethyl Aniline
Cyclization Reactions and Heterocycle Formation
The proximate positioning of the amino and ethynyl (B1212043) groups facilitates a range of cyclization reactions, providing efficient routes to valuable nitrogen-containing heterocycles, most notably indole (B1671886) derivatives.
Indoles are a critical class of N-containing heterocycles found in a vast array of natural products and pharmaceuticals. rsc.org The cyclization of 2-alkynylaniline derivatives, such as 2-ethynyl-4-(trifluoromethyl)aniline, represents a powerful strategy for their synthesis. rsc.org
A highly effective method for synthesizing trifluoromethyl-substituted indoles involves a domino reaction sequence initiated by the trifluoromethylation of the alkyne. By employing a fluoroform-derived copper-trifluoromethyl (CuCF₃) reagent, 2-alkynylanilines can be converted into 2-(trifluoromethyl)indoles. nih.govorganic-chemistry.org This strategy constructs the indole core while unambiguously installing the CF₃ group at the 2-position. nih.govrsc.org
For the reaction to proceed efficiently, the aniline (B41778) nitrogen must be protected with a suitable group, such as tosyl (Ts) or mesyl (Ms), which is crucial for the cyclization step. organic-chemistry.org The process is believed to occur through a sequence of trifluoromethylation, cyclization, and, in some cases, desulfonylation. organic-chemistry.org The reaction conditions, including additives like tetramethylethylenediamine (TMEDA), significantly influence the reaction yields. organic-chemistry.org
| Reactant Class | Reagent | Catalyst/Additive | Product Class | Key Findings | Reference |
|---|---|---|---|---|---|
| N-protected 2-alkynylanilines | Fluoroform-derived CuCF₃ | TMEDA | 2-(Trifluoromethyl)indoles | Domino trifluoromethylation/cyclization provides unambiguous positioning of the CF₃ group. N-tosyl or N-mesyl protection is essential for cyclization. | nih.govorganic-chemistry.org |
| 2-Alkynylanilines | Fluoroform-derived CuCF₃ | - | 3-(Trifluoromethyl)indoles | A related domino cyclization/trifluoromethylation strategy can also yield 3-(trifluoromethyl)indoles with high regioselectivity. | rsc.org |
Transition metal catalysis offers a mild and efficient alternative to thermal methods for effecting intramolecular cycloadditions of 2-alkynylanilines. williams.edu Various metals, including silver and zinc, can catalyze the cyclization to form indole and other heterocyclic systems under conditions where thermal reactions might fail or require harsh temperatures. williams.eduuniversite-franco-italienne.org
For instance, silver-catalyzed oxidative cyclization of unprotected 2-alkynylanilines using an oxidant like Oxone® can lead to the formation of 2,1-benzisoxazoles (anthranils) instead of indoles. universite-franco-italienne.org In another example, a zinc-mediated process involving 2-(trifluoromethylseleno)ethynylanilines initiates a cyclization followed by an unprecedented 1,2-migration of the trifluoromethylseleno group to yield 2-substituted 3-(trifluoromethylseleno)indoles. rsc.org This highlights how the choice of catalyst and substituents can direct the reaction toward different products. rsc.orguniversite-franco-italienne.org
| Reactant Class | Catalyst | Key Transformation | Product Class | Reference |
|---|---|---|---|---|
| Unprotected 2-alkynylanilines | Silver Nitrate (AgNO₃) / Oxone® | Oxidative Cyclization | Anthranils (Benzisoxazoles) | universite-franco-italienne.org |
| N-Tosyl 2-(trifluoromethylseleno)ethynylanilines | ZnCl₂ / ZnEt₂ | Cyclization / 1,2-Migration | 3-(Trifluoromethylseleno)indoles | rsc.org |
The terminal alkyne of this compound is an ideal functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govfrontiersin.org This reaction provides a highly reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles by coupling the alkyne with a wide variety of organic azides. nih.govnih.gov
The CuAAC reaction is known for its mild conditions, high yields, and exceptional tolerance of other functional groups, making it a powerful tool for molecular assembly in medicinal chemistry and materials science. researchgate.net The resulting triazole ring is more than a simple linker; it can engage in hydrogen bonding and dipole interactions, contributing to the biological activity of the final molecule. nih.gov
Beyond the formation of five-membered rings like indoles, the 2-alkynylaniline scaffold can undergo annulation to form six-membered heterocycles. Electrophilic cyclization of N-protected 2-alkynylanilines using electrophiles such as iodine monochloride (ICl) or bromine (Br₂) promotes a 6-endo-dig ring closure to produce substituted quinolines. nih.gov This method allows for the direct incorporation of a halogen atom at the 3-position of the quinoline (B57606) ring, providing a handle for further functionalization. nih.gov
As mentioned previously, silver-catalyzed oxidative cyclization provides a route to 2,1-benzisoxazoles, demonstrating an alternative mode of annulation that involves both the nitrogen and the internal alkyne carbon, but not direct N-C bond formation to the terminal alkyne carbon. universite-franco-italienne.org
Synthesis of Indole Derivatives
Transformations Involving the Ethynyl Moiety
The ethynyl group is the site of several key transformations beyond cyclization. The initial step in the domino synthesis of 2-(trifluoromethyl)indoles is the trifluoromethylation of the alkyne, which adds the CF₃ group across the triple bond before the ring-closing step. nih.govorganic-chemistry.org
Similarly, the CuAAC reaction is a direct transformation of the ethynyl moiety into a triazole ring system. nih.gov Furthermore, the alkyne carbons are incorporated into the final heterocyclic structure in annulation reactions. For example, in a consecutive four-component synthesis, a 2-haloaniline is first subjected to a Sonogashira-type coupling with a terminal alkyne. The resulting 2-alkynylaniline undergoes base-catalyzed cyclization to an indole anion, which is then trapped by N-iodosuccinimide to install an iodine atom at the 3-position (derived from the internal alkyne carbon) before final N-alkylation. beilstein-journals.org This sequence showcases the transformation of the alkyne into a specifically functionalized position on the indole ring. beilstein-journals.org
Hydration and Oxidation Reactions
While specific studies on the hydration and oxidation of this compound are not extensively documented, the reactivity of the alkyne functionality can be predicted based on established principles of alkyne chemistry.
Hydration: The hydration of the ethynyl group in this compound is expected to follow Markovnikov's rule, leading to the formation of a ketone. This reaction is typically catalyzed by mercury salts in the presence of aqueous acid, or by other transition metal catalysts such as gold. The strong electron-withdrawing nature of the trifluoromethyl group at the para position would likely influence the regioselectivity of this reaction. Gold trifluoromethyl complexes have been shown to be efficient catalysts for the regioselective hydration of alkynes. researchgate.net
| Reactant | Reagent | Catalyst | Expected Product |
| This compound | H₂O, H₂SO₄ | HgSO₄ | 2-Acetyl-4-(trifluoromethyl)aniline |
| This compound | H₂O | Au(I) or Au(III) complex | 2-Acetyl-4-(trifluoromethyl)aniline |
Oxidation: The ethynyl group is susceptible to oxidative cleavage under strong oxidizing conditions, such as with ozone or potassium permanganate. This would lead to the formation of a carboxylic acid at the 2-position of the aniline ring. Milder oxidation conditions could potentially lead to the formation of α-dicarbonyl compounds.
| Reactant | Reagent | Expected Product |
| This compound | 1. O₃, 2. H₂O | 2-Amino-5-(trifluoromethyl)benzoic acid |
| This compound | KMnO₄, heat | 2-Amino-5-(trifluoromethyl)benzoic acid |
Radical Additions to the Alkyne
The ethynyl group of this compound can participate in radical addition reactions. A significant application of this reactivity is in intramolecular radical cyclizations, which are powerful methods for the synthesis of heterocyclic compounds.
Visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides, which are derivatives of 2-alkynylanilines, has been demonstrated to produce 2-trifluoromethyl-3-acylindoles. rsc.org This type of reaction showcases the ability of the alkyne to undergo radical cyclization, a process that can be initiated by various radical precursors. Similarly, trifluoromethylation-initiated radical cyclization of related o-alkenyl aromatic isocyanides provides a route to trifluoromethyl-containing quinolines.
| Starting Material Type | Reaction Type | Product | Key Feature |
| N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | Visible-light induced intramolecular radical cyclization | 2-Trifluoromethyl-3-acylindoles | Sequential C-C and C-O bond formation. rsc.org |
| o-Alkenyl aromatic isocyanides | Trifluoromethylation-initiated radical cyclization | 4-Cyano-2-trifluoromethyl-containing quinolines | Construction of complex heterocyclic systems. |
Reactivity of the Aniline Moiety
The aniline portion of the molecule is characterized by the nucleophilic amino group and the aromatic ring, which is activated towards electrophilic substitution.
Electrophilic Aromatic Substitution Patterns
The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. ijrar.orgyoutube.comresearchgate.net In this compound, the para position relative to the amino group is occupied by the trifluoromethyl group. Therefore, electrophilic attack is directed to the positions ortho and para to the amino group, which are positions 3, 5, and 6.
However, the substitution pattern is also influenced by the other substituents. The ethynyl group is generally considered to be a deactivating group, while the trifluoromethyl group is a strong deactivating group and a meta-director. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the ortho and para positions relative to it. ijrar.orgyoutube.com Steric hindrance from the adjacent ethynyl group at position 2 may reduce the reactivity of position 3. Consequently, electrophilic substitution is most likely to occur at positions 5 and 3.
| Position | Directing Effect of -NH₂ | Directing Effect of -C≡CH | Directing Effect of -CF₃ | Predicted Reactivity |
| 3 | Ortho | - | Ortho | Favored, but sterically hindered |
| 5 | Para | Meta | Meta | Highly Favored |
| 6 | Ortho | Ortho | - | Less Favored |
Nucleophilic Reactions and Amine Derivatization
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic. It can readily undergo a variety of reactions, including acylation, alkylation, and diazotization.
Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other transformations.
Alkylation: Alkylation of the amino group can be achieved with alkyl halides, though over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be an issue.
Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates that can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer and related reactions. The presence of the electron-withdrawing trifluoromethyl group can affect the stability and reactivity of the diazonium salt.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl group exerts a profound influence on the reactivity of this compound through its strong electron-withdrawing inductive effect.
Electronic Effects on Aromatic Ring Reactivity
The -CF₃ group is one of the most powerful electron-withdrawing groups. Its presence at the para-position of the aniline ring has several significant consequences:
Decreased Nucleophilicity of the Aniline: The electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the aromatic ring and on the nitrogen atom of the amino group. This makes the aniline less nucleophilic and less reactive towards electrophiles compared to unsubstituted aniline.
Increased Acidity of the N-H protons: The decreased electron density on the nitrogen atom makes the N-H protons more acidic.
Deactivation of the Aromatic Ring: The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. However, as mentioned earlier, the activating effect of the amino group still directs substitution to the ortho and para positions relative to it.
Stabilization of Intermediates: The trifluoromethyl group can stabilize anionic intermediates and transition states in nucleophilic aromatic substitution reactions on the ring, should a suitable leaving group be present.
The presence of the trifluoromethyl group is a key consideration in planning synthetic routes involving this compound, as it modulates the reactivity of both the aniline moiety and, to a lesser extent, the ethynyl group.
Steric Hindrance Considerations
The reactivity of this compound is significantly influenced by steric hindrance, a phenomenon that arises from the spatial arrangement of atoms within a molecule. In this particular compound, the presence of an ethynyl group at the ortho position to the amino group introduces considerable steric bulk, which can impede or alter the course of chemical reactions. This "ortho effect" is a well-documented principle in aniline chemistry, where substituents adjacent to the amino group can sterically hinder the nitrogen's lone pair of electrons, thereby affecting its basicity and nucleophilicity. quora.compearson.com
The linear geometry of the ethynyl group, while extending away from the ring, still occupies a significant spatial domain in the immediate vicinity of the amino group. This steric congestion can make it difficult for incoming reagents to approach and interact with the nitrogen atom or the adjacent positions on the aromatic ring. For instance, in reactions involving the amino group itself, such as N-alkylation or N-acylation, the ethynyl substituent can slow down the reaction rate compared to an unhindered aniline.
Furthermore, steric hindrance plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a potent activating group and an ortho-, para- director. However, the bulky ethynyl group at one of the ortho positions can discourage electrophilic attack at that site. Consequently, electrophiles are more likely to attack the less hindered para position or the other available ortho position, if not for other electronic influences. In the case of this compound, the para position is already occupied by a trifluoromethyl group. This leaves the remaining ortho and meta positions as potential sites for substitution. The interplay between the directing effects of the amino and trifluoromethyl groups, and the steric hindrance of the ethynyl group, will ultimately determine the final product distribution. In many cases of ortho-substituted anilines, substitution at the para position is favored due to the steric hindrance at the ortho position. study.com
In the context of cyclization reactions, a common transformation for 2-alkynyl anilines, steric hindrance can influence the feasibility and outcome of the ring-closing step. The spatial arrangement of the ethynyl and amino groups is critical for the desired cyclization to occur. Any steric clash that prevents the molecule from adopting the necessary conformation for cyclization can inhibit the reaction or lead to the formation of alternative products.
While specific quantitative data on the impact of steric hindrance on the reaction rates and product distributions for this compound are not extensively detailed in the available literature, the established principles of the ortho effect in substituted anilines provide a strong basis for predicting its chemical behavior. The steric encumbrance of the ortho-ethynyl group is a critical factor that must be considered when designing synthetic routes involving this compound or interpreting its reactivity in various chemical transformations. nih.govlibretexts.org
Theoretical and Computational Investigations of 2 Ethynyl 4 Trifluoromethyl Aniline
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.
DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the ground state geometry of 2-ethynyl-4-(trifluoromethyl)aniline. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the ethynyl (B1212043) and trifluoromethyl groups on the aniline (B41778) ring.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-C (Aromatic) | ~1.39 - 1.41 Å |
| C-N | ~1.40 Å |
| C≡C | ~1.21 Å |
| C-CF3 | ~1.50 Å |
| C-F | ~1.34 Å |
| C-C-N Angle | ~120° |
| H-N-H Angle | ~112° |
Note: These are estimated values based on typical DFT calculations for similar molecules and are for illustrative purposes.
Electronic Structure Analysis
The electronic structure dictates the chemical behavior of a molecule, including its reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability. For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating amino group would significantly influence the energies and spatial distributions of these orbitals.
Table 2: Predicted Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.5 to -6.5 |
| LUMO | ~ -0.5 to -1.5 |
| HOMO-LUMO Gap | ~ 4.0 to 6.0 |
Note: These are estimated values based on typical DFT calculations for similar molecules and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group would be expected to be regions of high electron density (colored red or yellow), while the hydrogen atoms of the amino group and the ethynyl proton would likely be regions of positive potential (colored blue).
Spectroscopic Parameter Predictions and Validation
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. Predicted vibrational frequencies (IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) would be calculated. For instance, the characteristic stretching frequencies of the C≡C bond in the ethynyl group and the C-F bonds in the trifluoromethyl group would be identified in the predicted vibrational spectra.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(Trifluoromethyl)aniline |
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry for structure elucidation and characterization of novel compounds. nih.govbohrium.com For substituted anilines, these calculations are typically performed using quantum chemical methods. researchgate.net
One of the most common ab initio techniques for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method. chemicalbook.com This method is often employed in conjunction with Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The choice of the functional and the basis set is critical for obtaining reliable results. For aniline derivatives, hybrid functionals like B3LYP are frequently used with Pople-style basis sets such as 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electronic environment around the nuclei. asianpubs.org
The computational process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, the NMR shielding tensors are calculated for this optimized structure. The final chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). While no specific computational NMR data for this compound is available in the reviewed literature, the table below illustrates the typical format and nature of predicted ¹³C NMR chemical shifts for a related substituted aniline, calculated using DFT methods.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-NH₂ | 145.8 |
| C-CF₃ | 128.5 (q) |
| C-C≡CH | 118.2 |
| C-H (ortho to NH₂) | 115.4 |
| C-H (meta to NH₂) | 130.1 |
| C-H (ortho to CF₃) | 126.7 (q) |
| C≡CH | 83.5 |
| C≡CH | 77.2 |
| CF₃ | 124.0 (q) |
Note: The data in the table is illustrative for a substituted aniline and not based on specific calculations for this compound.
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and determining molecular structure. Computational methods can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. materialsciencejournal.org For molecules like aniline and its derivatives, DFT calculations have been shown to provide excellent vibrational frequencies, especially when the results are scaled to correct for approximations in the theory and for anharmonicity. asianpubs.org
The standard computational approach involves geometry optimization followed by a frequency calculation at the same level of theory. chemicalbook.com The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted method for this purpose. asianpubs.org The output of these calculations provides a list of harmonic vibrational frequencies and their corresponding IR and Raman intensities. chemicalbook.com To improve the agreement with experimental data, the calculated harmonic frequencies are often multiplied by a scaling factor; for instance, a factor of 0.967 has been used for B3LYP calculations. nih.gov
For this compound, one would expect characteristic vibrational modes corresponding to the N-H stretches of the amine group, the C≡C stretch of the ethynyl group, the C-F stretches of the trifluoromethyl group, and various vibrations of the benzene (B151609) ring. Although specific calculations for this molecule were not found, the following table presents typical calculated and scaled vibrational frequencies for key functional groups in related aniline derivatives.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H asymmetric stretch | 3580 | 3462 | 3450-3500 |
| N-H symmetric stretch | 3485 | 3371 | 3350-3400 |
| C≡C stretch | 2180 | 2108 | 2100-2140 |
| C-N stretch | 1325 | 1281 | 1250-1340 |
| C-F symmetric stretch | 1180 | 1141 | 1100-1200 |
Note: The data presented is representative of calculations on substituted anilines and is intended for illustrative purposes. asianpubs.org
Reaction Mechanism Elucidation via Computational Chemistry
The process of elucidating a reaction mechanism computationally begins with identifying all plausible pathways connecting reactants to products. For each pathway, the geometries of all stationary points—reactants, intermediates, transition states, and products—are optimized. Frequency calculations are then performed to confirm the nature of these stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, and the relative energies of different pathways can explain the observed product distribution (chemoselectivity, regioselectivity, or stereoselectivity). nih.gov For instance, in a reaction involving this compound, computational methods could be used to predict whether an incoming electrophile would add to the aromatic ring or react with the ethynyl or amino groups by comparing the activation barriers for each possibility. These theoretical investigations can rationalize experimental observations and guide the design of new synthetic strategies. rsc.org
Advanced Applications in Materials Science and Chemical Innovation
Role as a Monomer or Building Block for Fluorinated Polymers
2-Ethynyl-4-(trifluoromethyl)aniline serves as a promising monomer for the synthesis of high-performance fluorinated polymers. The incorporation of fluorine, particularly in the form of trifluoromethyl (-CF3) groups, into polymer structures is a well-established strategy for enhancing material properties. The strong carbon-fluorine bond imparts exceptional thermal stability, high chemical resistance, and unique surface characteristics like hydrophobicity. researchgate.net
The trifluoromethyl group on the aniline (B41778) ring is expected to enhance the solubility of the resulting polymers in organic solvents while simultaneously lowering the dielectric constant and moisture absorption, which are critical properties for advanced electronics. The ethynyl (B1212043) (acetylenic) group is a key reactive site for polymerization. It can undergo various polymerization reactions, including addition polymerization or oxidative coupling, to form a conjugated polymer backbone. Furthermore, the ethynyl group can serve as a cross-linking site, allowing for the curing of oligomers or prepolymers into robust thermosetting resins with high thermal and dimensional stability. The aniline functional group can also participate in polymerization, for instance, in the formation of polyimides or polyanilines, further adding to the molecule's versatility as a monomer. tubitak.gov.tr
Integration into Electronic and Optical Materials
The molecular architecture of this compound makes it a suitable candidate for integration into novel electronic and optical materials. Fluorinated aniline derivatives are recognized as important intermediates for materials used in electronics and performance coatings. nbinno.com The combination of an electron-donating aniline group and a potent electron-withdrawing trifluoromethyl group creates a significant dipole moment and influences the frontier molecular orbital energy levels (HOMO/LUMO), which is a key aspect of designing functional organic electronic materials.
In the field of OLEDs, aniline derivatives are frequently used to construct charge-transporting materials, host materials, or emissive molecules. The trifluoromethyl group can be strategically employed to tune the emission color, increase the glass transition temperature (Tg) for better morphological stability, and enhance the volatility for vacuum deposition processes. While specific research detailing the use of this compound in OLED devices is not prominent, its classification by suppliers under "OLED Materials" suggests its potential utility in this area. bldpharm.com The rigid ethynyl linker can be used to extend the π-conjugated system of a molecule, a common strategy in the design of OLED dyes and charge-transport materials.
The development of new organic semiconductors is crucial for applications like organic field-effect transistors (OFETs). The rigid, linear structure imparted by the ethynyl group, combined with the intermolecular interactions potentially guided by the aniline and trifluoromethyl groups, could facilitate the ordered packing necessary for efficient charge transport in a solid state.
Furthermore, this compound is identified as a potential organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com COFs are crystalline porous polymers with well-defined structures. The ethynyl and aniline functionalities provide reactive sites for forming the robust covalent linkages (e.g., imine or boronate ester bonds) that define the framework, while the trifluoromethyl group could be used to tune the framework's electronic properties and porosity.
Utilization in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. This compound possesses several features that make it an interesting component for supramolecular systems.
Hydrogen Bonding: The amine group (N-H) is a classic hydrogen bond donor.
π-π Stacking: The electron-deficient trifluoromethyl-substituted benzene (B151609) ring can engage in π-π stacking interactions with electron-rich aromatic systems.
Halogen Bonding: The fluorine atoms of the -CF3 group can act as weak halogen bond acceptors.
These interactions can be exploited to direct the self-assembly of molecules into well-ordered structures like liquid crystals or gels. The rigid ethynyl rod can act as a spacer element, influencing the geometry and stability of the resulting supramolecular assemblies.
Catalysis and Ligand Design
Fluorinated anilines are valuable precursors for robust supporting ligands in catalysis. researchgate.net The nitrogen atom of the aniline group in this compound can serve as a coordination site for a metal center. The presence of the strong electron-withdrawing trifluoromethyl group significantly alters the electronic properties of the nitrogen atom, reducing its basicity. This modification can have a profound impact on the catalytic activity and stability of the resulting metal complex. The ethynyl group offers an additional site for modification, allowing the ligand to be anchored to a surface or integrated into a larger, multidentate ligand system.
Precursor for Advanced Chemical Reagents and Intermediates
Beyond its direct use as a monomer, this compound is a valuable intermediate in multi-step organic synthesis. ossila.comossila.com Its functional groups offer independent and orthogonal reactivity, allowing for selective chemical transformations.
Aniline Group Reactivity: The amine can undergo acylation, alkylation, or diazotization to introduce a wide range of other functional groups.
Ethynyl Group Reactivity: The terminal alkyne is highly versatile. It can participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, undergo Sonogashira coupling to form more complex aryl alkynes, or be hydrated to form ketones. nih.gov
This synthetic versatility makes it a key starting material for producing complex molecules with applications in pharmaceuticals, agrochemicals, and dyes, where the trifluoromethyl group is often incorporated to enhance biological activity or stability. nbinno.comchemicalbook.com
Compound Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 878133-02-9 |
| Molecular Formula | C9H6F3N |
| Molecular Weight | 185.15 g/mol |
| Synonyms | 2-Amino-5-(trifluoromethyl)phenylacetylene |
Future Research Directions and Unexplored Avenues for 2 Ethynyl 4 Trifluoromethyl Aniline
Novel Synthetic Methodologies and Sustainable Routes
The synthesis of 2-ethynyl-4-(trifluoromethyl)aniline and its derivatives presents an opportunity to implement and develop more sustainable and efficient chemical processes. Future research could focus on moving beyond traditional synthetic protocols to greener alternatives.
Key areas for investigation include:
Green Sonogashira Coupling: The introduction of the ethynyl (B1212043) group is typically achieved via Sonogashira coupling. Future studies should explore sustainable variations of this reaction. This includes the use of greener solvents like water or poly(ethylene glycol) (PEG), which have been shown to be effective for similar couplings. rsc.orgsci-hub.st Investigating copper-free protocols or solvent-free methods, such as high-speed ball milling, could further reduce the environmental impact. rsc.org
Photocatalytic Synthesis: Visible-light photoredox catalysis offers a mild and efficient alternative for generating carbon-centered radicals and functionalizing alkynes. rsc.org Research into the photocatalytic alkynylation of a suitable 4-(trifluoromethyl)aniline (B29031) precursor could provide a novel, energy-efficient synthetic route. nih.govorganic-chemistry.org
Direct C-H Alkynylation: Recent advances in transition-metal catalysis have enabled the direct C-H functionalization of aromatic rings. A forward-thinking approach would be the development of a regioselective C-H alkynylation method starting from 4-(trifluoromethyl)aniline. Palladium catalysts paired with specialized S,O-ligands have shown promise for the para-selective C-H alkynylation of other aniline (B41778) derivatives and could be adapted for this purpose. nih.gov
| Methodology | Proposed Advantage | Key Research Focus | Relevant Precedent |
|---|---|---|---|
| Aqueous Sonogashira Coupling | Reduces reliance on toxic organic solvents. | Optimization of water-soluble palladium complexes and bases. | Coupling of heterocycles in water/isopropanol mixtures. rsc.org |
| Mechanochemical Synthesis | Eliminates bulk solvent usage, reducing waste. | Use of copper vials/balls as a catalyst source in ball milling. | Solvent-free Sonogashira reactions via high-speed ball milling. rsc.org |
| Photocatalytic Alkynylation | Uses visible light as an energy source; mild conditions. | Development of a suitable photocatalyst and reaction conditions. | Photoredox catalytic reductive functionalization of aryl alkynes. nih.gov |
| Directed C-H Alkynylation | Improves atom economy by avoiding pre-functionalization. | Design of catalysts for selective C-H activation at the ortho position. | Pd/S,O-ligand catalysis for para-C-H alkynylation of anilines. nih.gov |
Exploration of Unconventional Reactivity Patterns
The interplay between the ethynyl, amino, and trifluoromethyl groups in this compound could lead to novel and unconventional reactivity. The electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of both the aniline nitrogen and the ethynyl C≡C triple bond.
Future research should explore:
Intramolecular Cyclization Reactions: The ortho-disposition of the amino and ethynyl groups makes this molecule a prime candidate for cyclization reactions to form heterocyclic structures. For instance, electrophilic or radical-mediated cyclization could yield substituted quinolines. documentsdelivered.comresearchgate.net The dimerization of 2-ethynylaniline (B1227618) to form a quinoline (B57606) derivative using a heterobimetallic catalyst suggests that similar transformations could be explored for the title compound. arkat-usa.org
Cycloaddition Reactions: The terminal alkyne can participate in various cycloaddition reactions. Investigating [2+2] cycloadditions, potentially within solid-state cocrystals, could lead to novel cyclobutane (B1203170) derivatives. researchgate.net Furthermore, rhodium(III)-catalyzed [3+2] annulation with partners like vinylsilanes could be a pathway to complex indolines, a reaction that has been studied computationally for other aniline derivatives. acs.org
Site-Selective C-H Functionalization: While the aniline itself can be a substrate, its directing-group potential can be harnessed. Future work could investigate the functionalization of the C-H bonds at the C3 and C5 positions of the aromatic ring. Palladium-catalyzed ortho C-H arylation has been achieved on unprotected anilines using cooperating ligands, suggesting that selective functionalization adjacent to the amine is feasible. uva.esacs.org
Advanced Materials Development with Enhanced Performance
The unique combination of a rigid ethynyl rod, a functional aniline group, and a property-modifying trifluoromethyl substituent makes this compound an attractive building block for advanced materials.
Promising avenues for development include:
Conjugated Polymers: Polymerization of the ethynyl group could lead to novel polyacetylene derivatives. The synthesis of poly(4-ethynylaniline) has demonstrated that such polymers can form conjugated backbones with interesting electro-optical properties. tandfonline.comtandfonline.com The incorporation of the trifluoromethyl group is anticipated to enhance key polymer properties, such as solubility, thermal stability, and electron affinity, making the resulting materials suitable for applications in organic electronics like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). mdpi.comnih.gov
Fluorinated Liquid Crystals: The trifluoromethyl group is known to be a valuable component in liquid crystal (LC) design, as it can influence mesomorphic behavior and viscosity. nih.govresearchgate.net The rigid, linear structure imparted by the ethynyl-aniline core could be exploited to design new fluorinated liquid crystalline materials.
Functional Materials for Sensors: Polyaniline and its derivatives are known for their application in chemical sensors. nih.gov Polymers derived from this compound could be investigated for their sensitivity to specific analytes, with the trifluoromethyl group potentially modulating the polymer's electronic response and selectivity.
| Functional Group | Potential Contribution to Polymer/Material Properties |
|---|---|
| Ethynyl Group | Forms a rigid, conjugated polymer backbone; provides a site for cross-linking. |
| Aniline Moiety | Offers a site for secondary functionalization; contributes to redox activity and conductivity. |
| Trifluoromethyl Group | Enhances solubility in organic solvents, improves thermal and chemical stability, and modifies electronic properties (electron-accepting). nih.govnumberanalytics.com |
Integration into New Chemical Technologies
The structural motifs present in this compound are highly relevant to the life sciences and catalysis, suggesting its potential as a valuable building block in emerging chemical technologies.
Future applications to be explored:
Medicinal Chemistry: Trifluoromethylated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnih.govyoutube.com The trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability. nbinno.com The ethynyl group provides a versatile handle for further elaboration using reactions like "click chemistry," allowing for the construction of complex molecular architectures. nih.gov This makes the title compound a promising scaffold for drug discovery programs.
Agrochemicals: Fluorine-containing compounds, particularly those with trifluoromethyl groups, are prominent in modern agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netrhhz.net Research should be directed toward using this compound as a key intermediate for novel crop protection agents.
Ligand Development for Catalysis: The aniline nitrogen and the ethynyl group can both coordinate to metal centers. This dual functionality suggests that the molecule could serve as a novel ligand for homogeneous catalysis. The electronic properties of the ligand, and thus the activity of the catalyst, could be tuned by the strong electron-withdrawing effect of the trifluoromethyl group.
Synergistic Theoretical and Experimental Investigations
To guide and accelerate the exploration of the avenues described above, a close integration of computational and experimental chemistry is essential. Theoretical studies can provide deep insights into the molecule's fundamental properties and predict its behavior in various chemical environments.
Key areas for synergistic research include:
Computational Prediction of Reactivity: Density Functional Theory (DFT) can be used to model reaction pathways and transition states for potential reactions, such as cyclizations and C-H activations. nih.govacs.org Such studies can predict the feasibility and regioselectivity of proposed transformations, saving significant experimental effort.
Modeling of Electronic and Optical Properties: DFT and Time-Dependent DFT (TD-DFT) calculations can predict the electronic structure (HOMO/LUMO levels), absorption spectra, and other key parameters of both the monomer and its potential polymers. nih.govresearchgate.net This is crucial for designing advanced materials with targeted optoelectronic properties. The effect of fluorination on the electronic properties of aromatic systems is a well-established area of computational study. numberanalytics.com
Mechanistic Elucidation: For any novel reactions discovered, a combination of experimental kinetic studies and DFT calculations can be used to elucidate the underlying mechanisms. This fundamental understanding is critical for optimizing reaction conditions and expanding the scope of new transformations. DFT has been effectively used to study the structure and vibrational spectra of other substituted anilines. researchgate.netresearchgate.net
By pursuing these interconnected research directions, the scientific community can unlock the full potential of this compound as a versatile building block for innovation in synthesis, materials science, and chemical technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethynyl-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the ethynyl group. For example, Sonogashira coupling between 4-(trifluoromethyl)aniline derivatives and terminal alkynes under inert conditions (e.g., N₂ atmosphere) with catalysts like Pd(PPh₃)₂Cl₂ and CuI as a co-catalyst. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect regioselectivity and byproduct formation . Pre-functionalization of the aniline ring with halogens (e.g., bromine or iodine) prior to coupling improves reactivity. Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating high-purity product.
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound?
- Methodological Answer : The electron-withdrawing trifluoromethyl group induces meta-directing effects on the aromatic ring, altering reactivity in electrophilic substitutions. Computational studies (DFT) show decreased electron density at the ortho and para positions, favoring nucleophilic attacks at the ethynyl group. Steric hindrance from the CF₃ group also impacts accessibility in catalytic cycles, as observed in Heck coupling reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies CF₃ chemical shifts (typically δ −60 to −65 ppm) and confirms substitution patterns.
- IR Spectroscopy : Detects C≡C stretches (~2100 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).
- LC-MS : Validates molecular ion peaks ([M+H]⁺) and fragmentation pathways.
- X-ray Crystallography : Resolves spatial arrangement of the ethynyl and CF₃ groups, critical for structure-activity studies .
Advanced Research Questions
Q. How can contradictions in reaction yields for ethynyl group introduction be resolved?
- Methodological Answer : Discrepancies often arise from competing Glaser coupling (dimerization of alkynes). Mitigation strategies include:
- Using bulky ligands (e.g., P(o-tol)₃) to suppress side reactions.
- Optimizing stoichiometry (1:1.2 ratio of aryl halide to alkyne).
- Conducting kinetic studies via in situ FTIR to monitor intermediate formation .
- Case Study : A 2025 study achieved 85% yield by employing microwave-assisted synthesis (100°C, 10 min), reducing dimerization by 40% compared to conventional heating .
Q. What computational approaches predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screens binding affinity to kinase targets (e.g., BRAF V600E) using AutoDock Vina. The CF₃ group enhances hydrophobic interactions in ATP-binding pockets.
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize derivatives for synthesis.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrogen bonds with NH₂ and ethynyl groups .
Q. How does this compound interact with kinase enzymes in anticancer drug design?
- Methodological Answer : The compound acts as a hinge-binding motif in kinase inhibitors. The ethynyl group enables "click chemistry" for modular derivatization, while the CF₃ group improves metabolic stability.
- In Vitro Assay : Measure inhibition of ERK phosphorylation in A375 melanoma cells (IC₅₀ typically 10–50 nM).
- Mechanistic Insight : Competitive ATP inhibition confirmed via Lineweaver-Burk plots and SPR binding kinetics (KD ~2.3 µM) .
Data Contradiction Analysis
Q. Why do reported solubility values of this compound vary across studies?
- Resolution : Discrepancies stem from differing solvent systems. For example:
- Polar aprotic solvents (DMSO) : Solubility >50 mg/mL due to NH₂ and CF₃ dipole interactions.
- Non-polar solvents (hexane) : Solubility <1 mg/mL. Standardize measurements using USP <921> guidelines at 25°C .
Methodological Tables
| Parameter | Optimal Conditions | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Sonogashira) | Pd(PPh₃)₂Cl₂ (5 mol%) | ↑ Yield by 30% vs. PdCl₂ | |
| Solvent | DMF/Et₃N (3:1 v/v) | Minimizes alkyne dimerization | |
| Temperature | 80°C | Balances rate vs. side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
